molecular formula C8H16ClNO2 B15296639 Methyl 2-(5-methylpyrrolidin-3-yl)acetate hydrochloride

Methyl 2-(5-methylpyrrolidin-3-yl)acetate hydrochloride

Cat. No.: B15296639
M. Wt: 193.67 g/mol
InChI Key: RHUDXBHGQNBRHA-UHFFFAOYSA-N
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Description

Methyl 2-(5-methylpyrrolidin-3-yl)acetate hydrochloride is a chemical compound with the molecular formula C7H14ClNO2. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(5-methylpyrrolidin-3-yl)acetate hydrochloride typically involves the esterification of 2-(5-methylpyrrolidin-3-yl)acetic acid with methanol in the presence of a strong acid catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions generally include:

    Temperature: Room temperature to 60°C

    Catalyst: Sulfuric acid or hydrochloric acid

    Solvent: Methanol

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process parameters are optimized to maximize the efficiency of the esterification and subsequent salt formation steps.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(5-methylpyrrolidin-3-yl)acetate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Methyl 2-(5-methylpyrrolidin-3-yl)acetate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 2-(5-methylpyrrolidin-3-yl)acetate hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structural features and the biological system in which it is studied. The exact molecular targets and pathways can vary based on the specific application and research context.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(pyrrolidin-3-yl)acetate hydrochloride
  • Methyl 2-(5-hydroxypyridin-3-yl)acetate hydrochloride

Uniqueness

Methyl 2-(5-methylpyrrolidin-3-yl)acetate hydrochloride is unique due to the presence of the 5-methyl group on the pyrrolidine ring, which can influence its chemical reactivity and biological activity. This structural modification can result in different pharmacokinetic and pharmacodynamic properties compared to similar compounds.

Properties

Molecular Formula

C8H16ClNO2

Molecular Weight

193.67 g/mol

IUPAC Name

methyl 2-(5-methylpyrrolidin-3-yl)acetate;hydrochloride

InChI

InChI=1S/C8H15NO2.ClH/c1-6-3-7(5-9-6)4-8(10)11-2;/h6-7,9H,3-5H2,1-2H3;1H

InChI Key

RHUDXBHGQNBRHA-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN1)CC(=O)OC.Cl

Origin of Product

United States

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